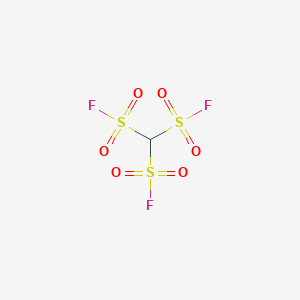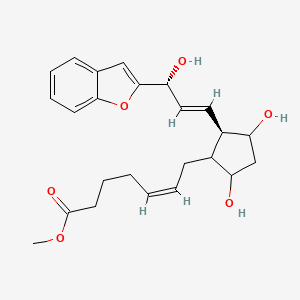
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anti-tumor, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the benzylic position.
Wissenschaftliche Forschungsanwendungen
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its anti-inflammatory and anti-tumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential applications. Its combination of the benzofuran core with the pentanor-pgf2-alpha methyl ester moiety sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73285-87-7 |
|---|---|
Molekularformel |
C24H30O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-3-(1-benzofuran-2-yl)-3-hydroxyprop-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H30O6/c1-29-24(28)11-5-3-2-4-9-17-18(21(27)15-20(17)26)12-13-19(25)23-14-16-8-6-7-10-22(16)30-23/h2,4,6-8,10,12-14,17-21,25-27H,3,5,9,11,15H2,1H3/b4-2-,13-12+/t17?,18-,19-,20?,21?/m1/s1 |
InChI-Schlüssel |
CRVDKGCQFNIWGO-YZPZLUOTSA-N |
Isomerische SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C2=CC3=CC=CC=C3O2)O |
Kanonische SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C2=CC3=CC=CC=C3O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




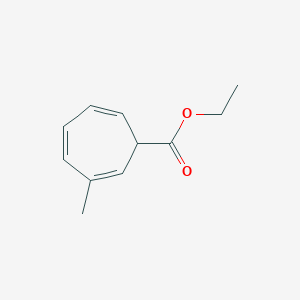
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
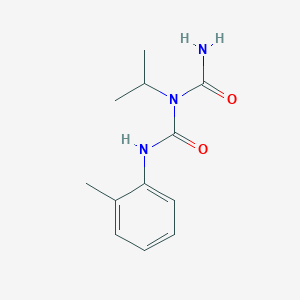

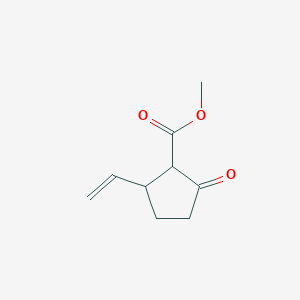
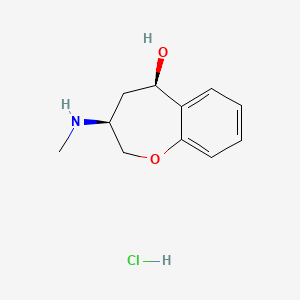

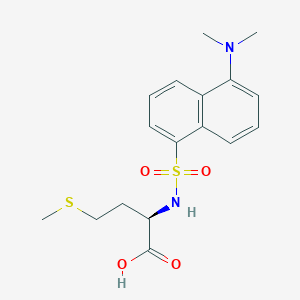
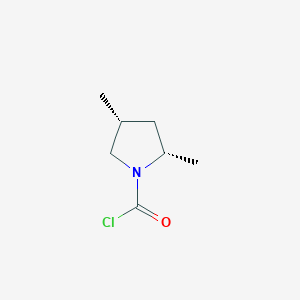
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
